molecular formula C17H20ClN3 B8333247 7-(6-Chloroquinolin-2-yl)-7-azaspiro[3.5]non-2-ylamine

7-(6-Chloroquinolin-2-yl)-7-azaspiro[3.5]non-2-ylamine

Cat. No.: B8333247
M. Wt: 301.8 g/mol
InChI Key: FITMDQMADGJYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(6-Chloroquinolin-2-yl)-7-azaspiro[3.5]non-2-ylamine is a useful research compound. Its molecular formula is C17H20ClN3 and its molecular weight is 301.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H20ClN3

Molecular Weight

301.8 g/mol

IUPAC Name

7-(6-chloroquinolin-2-yl)-7-azaspiro[3.5]nonan-2-amine

InChI

InChI=1S/C17H20ClN3/c18-13-2-3-15-12(9-13)1-4-16(20-15)21-7-5-17(6-8-21)10-14(19)11-17/h1-4,9,14H,5-8,10-11,19H2

InChI Key

FITMDQMADGJYGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(C2)N)C3=NC4=C(C=C3)C=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.726 g (12.95 mmol) of potassium hydroxide is added, at room temperature, to a solution of 0.242 g (0.65 mmol) of ethyl[7-(6-chloroquinolin-2-yl)-7-azaspiro[3.5]non-2-yl]carbamate, obtained in step 12.5., in 3.25 mL of ethanol/water (1/1). The mixture is then heated at 110° C. for 12 hours. 0.363 g (6.47 mmol) of potassium hydroxide is added and the mixture is left stirring for 3 hours. The resulting mixture is allowed to cool to room temperature and is then concentrated under reduced pressure. The residue is taken up in dichloromethane and 1N hydrochloric acid solution. The acidic aqueous phase is washed with dichloromethane and then basified with aqueous 1N sodium hydroxide solution, which is extracted several times with dichloromethane. The combined organic phases are then dried over sodium sulfate and the filtrate is concentrated under reduced pressure. 0.188 g of expected product is thus obtained in the form of an oil.
Quantity
0.726 g
Type
reactant
Reaction Step One
Quantity
0.242 g
Type
reactant
Reaction Step One
Quantity
0.363 g
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
3.25 mL
Type
solvent
Reaction Step Three

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